N,N'-2,6-pyridinediylbis[2-(2-chlorophenoxy)acetamide]
Overview
Description
“N,N’-2,6-pyridinediylbis[2-(2-chlorophenoxy)acetamide]” is a complex organic compound. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted with two acetamide groups (consisting of a carbonyl group (C=O) and an amine group (NH2)) at the 2 and 6 positions. Each acetamide group is further substituted with a 2-chlorophenoxy group (a phenyl ring with a chlorine atom at the 2 position and an oxygen atom attached to the ring) .
Molecular Structure Analysis
Based on its name, “N,N’-2,6-pyridinediylbis[2-(2-chlorophenoxy)acetamide]” likely has a symmetrical structure due to the “bis” in its name, which implies that the same group is attached to two different places on the pyridine ring. The compound likely has a planar structure due to the sp2 hybridization of the carbon and nitrogen atoms in the pyridine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, stability, and reactivity. Without specific information on “N,N’-2,6-pyridinediylbis[2-(2-chlorophenoxy)acetamide]”, it’s difficult to provide a detailed analysis of its physical and chemical properties .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. Without specific information on whether “N,N’-2,6-pyridinediylbis[2-(2-chlorophenoxy)acetamide]” has any biological activity, it’s difficult to provide information on its mechanism of action .
Safety and Hazards
The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This can include toxicity, flammability, reactivity, and environmental impact. Without specific information on “N,N’-2,6-pyridinediylbis[2-(2-chlorophenoxy)acetamide]”, it’s difficult to provide a detailed analysis of its safety and hazards .
Future Directions
The future directions for research on a compound can depend on many factors, including its potential applications, its reactivity, its biological activity, and current trends in the field. Without specific information on “N,N’-2,6-pyridinediylbis[2-(2-chlorophenoxy)acetamide]”, it’s difficult to speculate on future directions .
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[6-[[2-(2-chlorophenoxy)acetyl]amino]pyridin-2-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O4/c22-14-6-1-3-8-16(14)29-12-20(27)25-18-10-5-11-19(24-18)26-21(28)13-30-17-9-4-2-7-15(17)23/h1-11H,12-13H2,(H2,24,25,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCUFLOVXDCSAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NC(=CC=C2)NC(=O)COC3=CC=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.